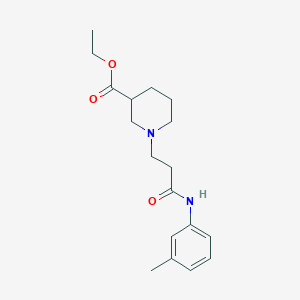
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester, commonly known as MTPEE, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MTPEE is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of MTPEE is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain. MTPEE has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MTPEE has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant activity and to have potential antitumor and antiviral activities. MTPEE has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
MTPEE is a versatile molecule that can be synthesized using various methods, making it easily accessible for research purposes. It has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, the limitations of MTPEE include its relatively low potency compared to other compounds with similar activities, and its limited selectivity for specific targets.
未来方向
There are several future directions for the research of MTPEE. One potential direction is the synthesis of novel derivatives of MTPEE with improved potency and selectivity. Another direction is the investigation of the potential antiviral activity of MTPEE and its derivatives against emerging viral infections. Additionally, the development of MTPEE-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also potential future directions for research.
Conclusion:
In conclusion, MTPEE is a versatile molecule with potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MTPEE and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
合成方法
MTPEE can be synthesized using various methods, including the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with thionyl chloride followed by the reaction with ethanol. The yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
科学研究应用
MTPEE has a wide range of scientific research applications, including its use as a building block for the synthesis of various piperidine derivatives with potential biological activities. It has been used as a precursor for the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. MTPEE has also been used as a starting material for the synthesis of compounds with potential antitumor and antiviral activities.
属性
产品名称 |
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |
InChI 键 |
NSJXBABFOYQLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
规范 SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)

![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)
![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![1-[3-(3,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248066.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)


![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248076.png)
![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)

